Hexyl pivalate
Overview
Description
Hexyl pivalate is a biochemical . It is a colorless liquid, the methyl ester of pivalic acid .
Synthesis Analysis
Hexyl pivalate has a chemical formula of C11H22O2 . It can be synthesized via pivaloylation of alcohols without using a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification .Molecular Structure Analysis
The molecular weight of Hexyl pivalate is 186.300 and the elemental analysis shows it contains Carbon (70.92%), Hydrogen (11.90%), and Oxygen (17.18%) . The structure-related DFT calculations for IIIA metal tripivalates were performed .Chemical Reactions Analysis
A cobalt-catalyzed acylation reaction of various primary, secondary and tertiary alkyl, benzyl and (hetero)aryl S-pyridyl thioesters with (hetero)arylzinc pivalates is reported . The thioesters were prepared directly from the corresponding carboxylic acids under mild conditions .Physical And Chemical Properties Analysis
Hexyl pivalate has a molecular formula of C11H22O2 and a molecular weight of 186.2912 . It has a density of 0.8635, a melting point of -63.1°C (estimate), and a boiling point of 220.8°C (estimate) .Scientific Research Applications
1. Carnitine Supplementation and Fat Metabolism
Research demonstrates that carnitine supplementation can mitigate the effects of sodium pivalate, a compound related to hexyl pivalate, in altering fat metabolism. Bianchi, Lehotay, and Davis (1996) found that supplementation with L-carnitine significantly raised plasma and tissue carnitine concentrations while reducing plasma beta-hydroxybutyrate and liver triglyceride concentrations in rats treated with sodium pivalate (Bianchi, Lehotay, & Davis, 1996).
2. Metabolic Effects in Hepatocytes
Pivalate affects cellular metabolism, as shown by Ruff and Brass (1991), who found that pivalate administration in rats led to changes in hepatocyte coenzyme A and acyl-CoA contents, influencing oxidative metabolism (Ruff & Brass, 1991).
3. Cardiac Function and Energy Metabolism
Morris et al. (1995) discovered that sodium pivalate, another variant of hexyl pivalate, affects cardiac function and glucose oxidation rates in rats, demonstrating a shift in cardiac substrate utilization without compromising cardiac functional capacity (Morris et al., 1995).
4. Impact on Carnitine Homeostasis
Research by Brass (2002) highlights how treatment with pivalate prodrugs, which release pivalate, can deplete tissue carnitine content in humans. This depletion, however, may not always reflect potential toxicity and can vary based on the dose of pivalate (Brass, 2002).
5. Reproductive Function in Rats
Doberenz et al. (2007) conducted a study on female rats and found that pivalate treatment affected their reproductive function, leading to lower litter sizes and weights. This effect was independent of its impact on the carnitine status (Doberenz, Hirche, Keller, & Eder, 2007)
Future Directions
properties
IUPAC Name |
hexyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSINLZXJXXKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042045 | |
Record name | Hexyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl pivalate | |
CAS RN |
5434-57-1 | |
Record name | Hexyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5434-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl pivalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 2,2-dimethyl-, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXYL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D5OEG991O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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